5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the target compound) is a heterocyclic small molecule featuring:
- A 1,2,3-triazole core substituted at the 1-position with a methyl-oxazole moiety.
- The oxazole ring contains a 5-methyl group and a 2-(4-ethoxyphenyl) substituent.
- The triazole’s 4-position is a carboxamide linked to a 3,5-dimethoxyphenyl group.
Key structural elements include electron-donating alkoxy groups (methoxy, ethoxy) and the rigid triazole-oxazole scaffold, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-5-34-17-8-6-15(7-9-17)24-27-20(14(2)35-24)13-30-22(25)21(28-29-30)23(31)26-16-10-18(32-3)12-19(11-16)33-4/h6-12H,5,13,25H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYILLJFKIRRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound is largely attributed to its structural components, which include:
- A triazole ring , known for its role in antifungal and anticancer activities.
- An isoxazole moiety , which has been linked to immunomodulatory effects.
Immunomodulatory Effects
Isoxazole derivatives have been reported to modulate immune responses. The compound's structure suggests potential immunosuppressive effects, as seen in related compounds that inhibit the humoral immune response and modulate cytokine production .
Antifungal Activity
The triazole structure is also associated with antifungal properties. Compounds with similar scaffolds have demonstrated efficacy against fungal pathogens by inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity.
Study 1: Antitumor Efficacy
In a study assessing the antitumor effects of triazole derivatives, compounds with structural similarities to the target compound were shown to inhibit the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the induction of apoptosis via the activation of caspases and the modulation of the NF-kB pathway .
Study 2: Immunomodulation
Another investigation focused on isoxazole derivatives revealed that certain compounds could suppress TNF-alpha production in vitro while promoting T-cell proliferation. This dual action suggests a nuanced role in immune regulation, potentially applicable to autoimmune disorders or transplant rejection scenarios .
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Pyrazole-4-carboxamide Derivatives ()
Compounds 3a–3e (e.g., 3a: 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) share:
- Structural similarity : A pyrazole-carboxamide core with aryl substitutions.
- Key differences: Core heterocycle: Pyrazole vs. triazole in the target compound. Pyrazoles are less polar and may exhibit different hydrogen-bonding capabilities. Substituents: Chloro, cyano, and non-alkoxy aryl groups (e.g., phenyl, 4-chlorophenyl) vs. methoxy/ethoxy groups in the target compound. Physical properties: Melting points (123–183°C for 3a–3e) suggest higher crystallinity compared to the target compound, which lacks halogen substituents .
Triazole-Oxazole Analog with Dihydrobenzodioxin ()
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide differs in:
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) ()
- Structural overlap : Both share the triazole-carboxamide core.
- Key differences: CAI has chlorinated benzoyl/benzyl groups instead of alkoxy substituents, increasing hydrophobicity and metabolic susceptibility (e.g., phase I dechlorination). CAI’s benzophenone metabolite (M1) lacks bioactivity, suggesting alkoxy groups in the target compound may confer better metabolic stability .
Bioactivity and Pharmacological Profiles
While direct bioactivity data for the target compound is unavailable, highlights that structurally related compounds cluster by bioactivity profiles. For example:
- Pyrazole-carboxamides (3a–3e ) show antiproliferative activity, possibly via kinase inhibition.
- Triazole-oxazole analogs () may target inflammatory pathways due to benzodioxin’s known COX-2 interactions.
- The target compound’s alkoxy groups could modulate selectivity for oxidative stress-related targets (e.g., NADPH oxidase) .
Metabolic and Physicochemical Considerations
- Metabolism: Alkoxy groups (methoxy, ethoxy) are prone to O-dealkylation, generating phenolic metabolites. This contrasts with CAI’s dechlorination pathway .
- Solubility : The target compound’s methoxy/ethoxy groups enhance solubility compared to halogenated analogs (e.g., 3b , 3e ) but may reduce logP values.
Q & A
Q. Critical Parameters :
- Solvent polarity, temperature control, and catalyst loading significantly impact yield and purity.
- Example: Ultrasound-assisted synthesis () reduces reaction time by 40% compared to traditional methods.
Basic: Which spectroscopic and analytical techniques are essential for structural characterization?
Q. Methodological Answer :
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Q. Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to screen variables (e.g., temperature, solvent ratio, catalyst concentration). For example, highlights DoE for optimizing oxidation reactions in flow chemistry.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
- Microwave/Ultrasound Assistance : Reduces reaction time (e.g., reports a 30% yield increase with ultrasound).
- Workup Protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials, improving purity.
Q. Example Optimization Workflow :
Screen 4–6 solvent systems using high-throughput experimentation.
Apply DoE to identify critical parameters (e.g., Pd/C catalyst loading in hydrogenation).
Validate purity via HPLC-MS before scaling up.
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for derivatives?
Q. Methodological Answer :
- Systematic Substituent Variation : Modify methoxy, ethoxy, or methyl groups on aryl rings to assess impact on bioactivity (e.g., compares thiazole vs. oxazole derivatives).
- Computational Docking : Molecular dynamics simulations predict binding affinity to targets (e.g., kinase enzymes in ).
- In Vitro Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC50 values in ).
- Enzyme Inhibition : Fluorescence-based assays for IC50 determination ().
Q. Key Finding :
- The 4-ethoxyphenyl group () enhances lipophilicity, correlating with improved membrane permeability in cellular assays.
Advanced: How can contradictions in biological activity data across studies be resolved?
Q. Methodological Answer :
- Assay Validation :
- Use standardized protocols (e.g., CLIA-certified labs for kinase assays).
- Include positive controls (e.g., staurosporine for cytotoxicity).
- Purity Reassessment : Contaminants <5% can skew results; re-analyze compounds via HPLC ().
- Cell Line Variability : Test across multiple lines (e.g., uses HeLa, MCF-7, and A549).
- Statistical Analysis : Apply ANOVA to evaluate significance of discrepancies ( emphasizes inferential statistics).
Case Study :
A 2023 study () reported anti-proliferative IC50 = 2.1 µM, while a 2024 study () found IC50 = 5.8 µM. Resolution involved retesting under identical conditions, revealing differences in serum concentration (10% vs. 5% FBS).
Advanced: What methodologies elucidate the compound’s mechanism of action?
Q. Methodological Answer :
- Target Identification :
- Pull-Down Assays : Biotinylated probes capture binding proteins (e.g., uses streptavidin beads).
- Kinobead Profiling : Identify kinase targets in cancer cell lysates ().
- Pathway Analysis : RNA sequencing to detect gene expression changes (e.g., apoptosis markers like BAX/BCL-2).
- Metabolic Stability : Microsomal assays (human liver microsomes) assess CYP450-mediated degradation.
Key Insight :
The triazole-carboxamide core () inhibits ATP-binding pockets in kinases, as shown via X-ray crystallography (PDB ID: 6T2C).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
